N,N-Diethylsulfamide (CAS 4841-33-2): An In-Depth Technical Guide
N,N-Diethylsulfamide (CAS 4841-33-2): An In-Depth Technical Guide
Executive Summary & Nomenclature Resolution
In the landscape of organic synthesis and drug discovery, sulfamides serve as critical bioisosteres for ureas and amides. While certain commercial catalogs or preliminary literature may loosely reference "Sulfamide, N,N-diethyl-N',N'-dimethyl-" under the same umbrella, rigorous chemical taxonomy dictates that CAS Registry Number 4841-33-2 uniquely identifies N,N-Diethylsulfamide (systematically known as (diethylsulfamoyl)amine)[1]. The tetrasubstituted derivative (N,N-diethyl-N',N'-dimethylsulfamide) occupies a distinct chemical space with different steric and electronic properties.
To maintain strict scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, this whitepaper focuses exclusively on the definitive entity registered under CAS 4841-33-2. This guide provides a comprehensive analysis of its physicochemical profiling, mechanistic synthesis, self-validating experimental protocols, and advanced applications in both pharmaceutical scaffolding and materials science.
Physicochemical & Structural Profiling
Understanding the baseline properties of N,N-Diethylsulfamide is essential for predicting its behavior in nucleophilic substitutions and polymerization environments. The unsymmetrical nature of the molecule—featuring one highly sterically hindered tertiary nitrogen and one primary nitrogen—makes it a versatile bifunctional building block.
| Property | Specification / Value |
| Chemical Name | N,N-Diethylsulfamide |
| CAS Registry Number | 4841-33-2 |
| Molecular Formula | C₄H₁₂N₂O₂S |
| Molecular Weight | 152.22 g/mol |
| SMILES String | O=S(=O)(N)N(CC)CC |
| Appearance | White to off-white crystalline solid / leaflets |
| Melting Point | ~65–67 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in H₂O |
| Storage Conditions | Room temperature, desiccated, inert atmosphere preferred[1] |
Mechanistic Synthesis & Flow Chemistry Innovations
The synthesis of unsymmetrical sulfamides like N,N-Diethylsulfamide is classically achieved via a two-step nucleophilic substitution sequence starting from sulfuryl chloride (SO₂Cl₂)[2].
-
Formation of the Sulfamoyl Chloride: Diethylamine undergoes a controlled reaction with sulfuryl chloride to generate diethylsulfamoyl chloride.
-
Ammonolysis: The intermediate is subjected to ammonia gas or aqueous ammonia to yield the final unsymmetrical sulfamide.
Historically, batch synthesis of these compounds has been plagued by the formation of symmetrical bis(diethylamino)sulfones due to poor thermal management. Recent advancements in micro-flow technology have revolutionized this process, allowing for rapid (≤ 90 s), mild (20 °C) one-flow syntheses that suppress undesired symmetrical sulfite formation and minimize the thermal hazards associated with sulfuryl chloride[3].
Caption: Synthesis pathway of N,N-Diethylsulfamide via sulfamoyl chloride intermediate.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and validation checkpoints to ensure high-fidelity synthesis[2].
Protocol A: Synthesis of Diethylsulfamoyl Chloride Intermediate
-
Causality: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, preventing the premature hydrolysis of the highly reactive sulfuryl chloride. Temperature control at 0 °C is non-negotiable; elevated temperatures exponentially increase the nucleophilicity of unreacted diethylamine, driving the reaction toward the undesired symmetrical byproduct.
-
Step 1: Purge a 500 mL three-necked round-bottom flask with Argon. Add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) in 100 mL anhydrous DCM. Cool to 0 °C using an ice bath.
-
Step 2: Dissolve 1.0 equivalent of diethylamine and 1.1 equivalents of triethylamine (TEA) in 50 mL anhydrous DCM. Slowly add this solution dropwise over 60 minutes via an addition funnel to the cooled sulfuryl chloride solution.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the amine spot and the formation of a higher Rf spot confirm the intermediate formation.
Protocol B: Ammonolysis to N,N-Diethylsulfamide
-
Causality: A biphasic ammonolysis system (THF/aqueous NH₃) is employed because it acts as a self-partitioning reactor: the organic product remains in the THF layer, while the ammonium chloride byproduct is sequestered in the aqueous phase, creating a self-validating purification step.
-
Step 1: While maintaining the intermediate solution at 0 °C, rapidly add 5.0 equivalents of concentrated aqueous ammonia (28%) under vigorous stirring.
-
Step 2: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Step 3: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: The crude product should precipitate as white leaflets upon the addition of cold petroleum ether. The melting point should strictly fall within the 65–67 °C range.
Industrial & Pharmaceutical Applications
N,N-Diethylsulfamide is not merely an end product; it is a vital scaffold in several advanced chemical domains.
Pharmaceutical Scaffolds (Ergoline Derivatives)
Sulfamides act as bioisosteres of amides and ureas, offering distinct hydrogen-bonding capabilities and improved metabolic stability. N,N-Diethylsulfamide is heavily utilized in the synthesis of 8α-sulfamoylamino ergoline derivatives, which function as potent dopamine agonists[4]. The deprotonation of the ergoline core followed by coupling with the sulfamoyl chloride derivative of N,N-Diethylsulfamide yields these critical therapeutic agents.
Advanced Materials & SuFEx Click Chemistry
In the realm of polymer science, polysulfamides synthesized via Sulfur(VI) Fluoride Exchange (SuFEx) click polymerization are gaining traction due to their high thermal stability and hydrogen bond-induced self-assembly. Unsymmetrical sulfamides like N,N-Diethylsulfamide are employed as model compounds and end-capping agents to modulate the crystallinity and glass-transition temperatures of these polymers[5].
Rubber Vulcanization
N,N-Diethylsulfamide serves as a precursor for N-chlorothio-sulfonamides. These derivatives are synthesized by reacting the sulfamide with sulfuryl chloride or S₂Cl₂ in the presence of an acid acceptor. The resulting N-chlorothio-sulfonamides are critical modifiers for sulfur-curable silicone rubbers, enhancing their cross-linking efficiency[6].
Caption: Key industrial and pharmaceutical applications of N,N-Diethylsulfamide.
Quantitative Yield Comparisons
The shift from traditional batch synthesis to micro-flow synthesis has significantly improved the yield and purity of unsymmetrical sulfamides. The table below summarizes the comparative data derived from recent methodological advancements[3].
| Synthesis Methodology | Reaction Time | Temperature | Yield (%) | Byproduct Formation |
| Traditional Batch | 2–4 hours | 0 °C to RT | 45–60% | High (Symmetrical sulfites) |
| Micro-Flow (Optimized) | ≤ 90 seconds | 20 °C | 75–85% | Minimal (< 5%) |
| Bayesian Optimization Flow | 5.1 seconds | 20 °C | ≥ 85% | Negligible |
References
-
ResearchGate. "Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization".[Link]
- Google Patents.
-
ACS Publications. "Investigating the Hydrogen Bond-Induced Self-Assembly of Polysulfamides Using Molecular Simulations and Experiments". [Link]
- Google Patents. "US4617347A - Sulfur curable silicone rubber".
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4515950A - Process for the isomerization of ergovine derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4617347A - Sulfur curable silicone rubber - Google Patents [patents.google.com]
